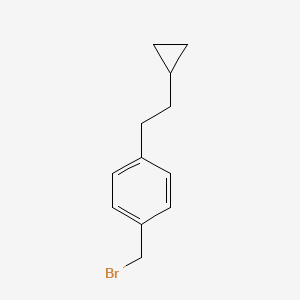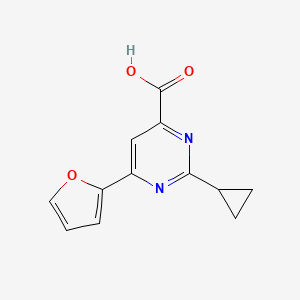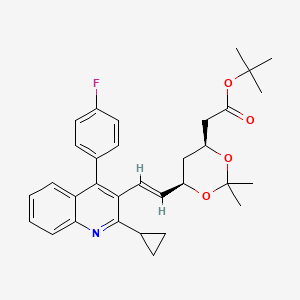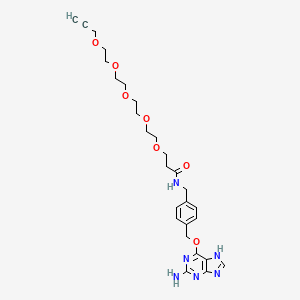
Alkyne-PEG5-SNAP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkyne-PEG5-SNAP is a chemical reagent used in click chemistry. It contains an alkyne group and is designed for conjugation with benzylguanine (BG). The BG moiety reacts specifically and rapidly with SNAP-tag, a polypeptide protein tag, allowing irreversible and covalent labeling of SNAP fusion proteins with an additional alkyne functionality suitable for further conjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkyne-PEG5-SNAP is synthesized through a series of chemical reactions involving the conjugation of benzylguanine with an alkyne-PEG5 linker. The synthesis typically involves the following steps:
Activation of Benzylguanine: Benzylguanine is activated using a suitable activating agent.
Conjugation with Alkyne-PEG5: The activated benzylguanine is then conjugated with the alkyne-PEG5 linker under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of benzylguanine are activated using industrial-grade activating agents.
Conjugation in Reactors: The activated benzylguanine is conjugated with alkyne-PEG5 in large reactors, ensuring consistent reaction conditions and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Alkyne-PEG5-SNAP undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction, where the alkyne group reacts with azide-containing molecules to form a triazole ring.
Substitution Reactions: The alkyne group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide-Containing Molecules: React with the alkyne group to form triazole rings.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent for these reactions.
Major Products Formed
Triazole Rings: Formed through CuAAC reactions.
Substituted Alkyne Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Alkyne-PEG5-SNAP has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of proteins and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
Alkyne-PEG5-SNAP exerts its effects through the following mechanism:
Conjugation with SNAP-Tag: The BG moiety of this compound reacts specifically with the SNAP-tag, forming a covalent bond.
Formation of Alkyne Functionality: The alkyne group remains available for further conjugation with azide-containing molecules through CuAAC reactions.
Comparación Con Compuestos Similares
Similar Compounds
Alkyne-PEG3-SNAP: Similar in structure but with a shorter PEG linker.
Alkyne-PEG7-SNAP: Similar in structure but with a longer PEG linker.
Azide-PEG5-SNAP: Contains an azide group instead of an alkyne group.
Uniqueness
Alkyne-PEG5-SNAP is unique due to its optimal PEG linker length, which provides a balance between solubility and reactivity. This makes it highly suitable for various conjugation reactions and applications in different fields .
Propiedades
Fórmula molecular |
C27H36N6O7 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C27H36N6O7/c1-2-8-35-10-12-37-14-16-39-17-15-38-13-11-36-9-7-23(34)29-18-21-3-5-22(6-4-21)19-40-26-24-25(31-20-30-24)32-27(28)33-26/h1,3-6,20H,7-19H2,(H,29,34)(H3,28,30,31,32,33) |
Clave InChI |
DRDQOLYRBKZPKT-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


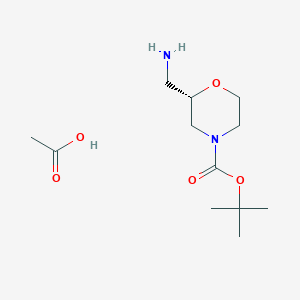
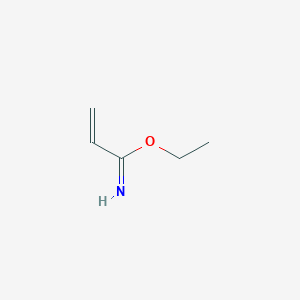
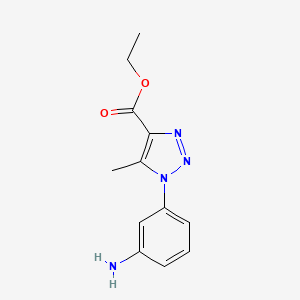
![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
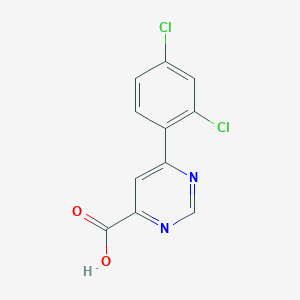
![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
